Lipophilicity (LogP) Comparison: Target Compound vs. 3,4-Difluoro Positional Isomer
The target compound, 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene (CAS 2432848-52-5), exhibits a vendor-reported calculated LogP of 2.87 . In comparison, the positional isomer 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene (CAS 2484889-23-6), which differs only in the substitution position of the bromine and fluorine atoms, has a reported LogP of 2.90 . This represents a measurable difference of 0.03 LogP units.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 (vendor-reported calculated value) |
| Comparator Or Baseline | 5-Bromo-1,2-difluoro-3-(methoxymethyl)benzene (CAS 2484889-23-6): LogP = 2.90 |
| Quantified Difference | ΔLogP = 0.03 (comparator more lipophilic) |
| Conditions | Computational prediction; actual experimental LogP may vary. |
Why This Matters
Differences in lipophilicity, even of 0.03 LogP units, can impact membrane permeability and non-specific protein binding, which may be critical in lead optimization campaigns where fine-tuning of physicochemical properties is required.
